Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate (CAS: 898367-02-7) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate moiety and a 3-fluorophenyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperazine-carboxylate group: Enhances solubility and modulates pharmacokinetic properties.
- 3-Fluorophenyl substituent: Introduces lipophilicity and metabolic stability via fluorine’s electronegativity .
This compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous piperazine-thiazole hybrids .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-6-5-7-14(21)12-13)24-8-10-25(11-9-24)20(28)29-4-2/h5-7,12,16,27H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZMNVJBYXGJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, a compound mentioned in one study showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin.
Biochemical Pathways
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazole-triazole moiety linked to a piperazine ring, which is known to influence its biological activity. The molecular formula is with a molecular weight of approximately 378.46 g/mol. Understanding the structure is crucial for elucidating its interaction with biological targets.
Research indicates that this compound may interact with several biological pathways:
- ER Stress Pathway : The compound has been shown to affect the endoplasmic reticulum (ER) stress pathway, which plays a critical role in cellular homeostasis and response to stress conditions.
- NF-kB Inflammatory Pathway : It also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in regulating immune response and inflammation.
These interactions suggest that the compound could have neuroprotective and anti-inflammatory properties.
Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells.
Neuroprotective Effects
The compound has shown promise in neuroprotection by modulating pathways involved in neuronal survival. Its ability to activate protective signaling pathways may make it a candidate for treating neurodegenerative diseases.
Anti-inflammatory Properties
The modulation of the NF-kB pathway suggests potential anti-inflammatory effects. This could be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
- Inhibitory Activity : In a study on N-methyl-piperazine chalcones, derivatives showed selective inhibition against monoamine oxidase (MAO) enzymes with IC50 values ranging from 0.71 μM to 1.11 μM . These findings indicate that piperazine-containing compounds can exhibit significant enzymatic inhibition.
- Neuroprotective Studies : Research on compounds affecting the ER stress pathway has indicated potential neuroprotective effects, aligning with the proposed mechanisms for this compound.
Data Tables
| Activity | IC50 Value (μM) | Mechanism |
|---|---|---|
| MAO-B Inhibition | 0.71 | Competitive inhibition |
| AChE Inhibition | 8.10 | Multi-target inhibition |
| Antioxidant Activity | Not quantified | Scavenging free radicals |
| Neuroprotection | Not quantified | Modulation of ER stress and inflammatory pathways |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has shown promise in the following areas:
a. Anticancer Activity
Research indicates that compounds incorporating thiazole and triazole derivatives exhibit significant anticancer properties. For example, derivatives similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
b. A2A Receptor Inhibition
Compounds derived from thiazole structures have been identified as A2A receptor inhibitors, which are relevant in the treatment of various cancers due to their role in tumor progression and immune evasion . this compound may serve as a lead compound for developing new anticancer agents targeting the A2A receptor.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that require careful optimization of reaction conditions (e.g., temperature and solvent choice) to maximize yield and purity. The typical synthetic route includes the reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives.
a. In Vitro Studies
In vitro studies have shown that compounds with similar structures can significantly inhibit cell growth in cancer cell lines at low concentrations (e.g., GI50 values around 4.36 µM) indicating their potential as anticancer therapeutics .
b. Mechanistic Insights
Mechanistic studies are crucial for understanding how these compounds exert their biological effects. Research suggests that the thiazole and triazole moieties may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression .
Case Study 1: Anticancer Efficacy
In a study focusing on various thiazole derivatives, it was observed that compounds similar to this compound demonstrated potent anticancer effects against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: A2A Receptor Interaction
Another study evaluated the interaction of thiazole derivatives with A2A receptors using binding assays. The results indicated that certain modifications increased binding affinity significantly, suggesting that this compound could be developed into an effective A2A receptor antagonist for therapeutic purposes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
- Piperazine modifications: Spacer groups (e.g., ethylene in quinolones) significantly enhance aqueous solubility by reducing piperazine’s basicity (pKa ~6–7 vs. ~3.8 for direct attachment) .
- Fluorophenyl vs. chlorophenyl : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to bulkier chlorophenyl groups, as seen in thiazolo-pyrimidines .
- Heterocyclic cores : Thiazolo-triazole and triazolo-thiadiazole systems exhibit distinct bioactivity profiles, with the latter showing stronger antifungal docking interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and pKa Comparison
*Estimated based on piperazine-carboxylate’s electron-withdrawing effect, analogous to quinolone derivatives .
Key Findings :
- The target compound’s piperazine-carboxylate group likely mimics the solubility-enhancing effects of ethylene spacers in quinolones, suggesting moderate solubility (~60–80 μM).
- Fluorophenyl groups balance lipophilicity without drastically reducing solubility, unlike chlorophenyl substituents in thiazolo-pyrimidines .
Q & A
Q. What are the optimal synthetic routes and conditions for producing high-purity batches of the compound?
The synthesis involves multi-step reactions, including cyclization of thiazolo-triazole precursors and coupling with fluorophenyl-piperazine intermediates. Key steps include:
- Cyclization : Use ethanol or methanol as solvents for purification, with reaction temperatures maintained at 60–80°C to avoid byproduct formation .
- Coupling : Catalytic methods (e.g., Pd-mediated cross-coupling) or nucleophilic substitution under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) .
Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 10–12 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) and confirms stereochemistry .
- X-ray crystallography : Use SHELXL (via WinGX suite) for refinement. ORTEP-3 visualizes anisotropic displacement parameters, critical for validating the thiazolo-triazole and piperazine ring geometries .
Q. What preliminary assays are recommended to evaluate biological activity?
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values <10 µg/mL suggesting potency .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict binding modes and biological targets?
- Molecular docking : Use AutoDock Vina or GOLD to dock the compound into active sites (e.g., fungal 14α-demethylase, PDB: 3LD6). Prioritize hydrogen bonding between the hydroxyl group and heme cofactor .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Mechanistic studies : DFT calculations (Gaussian 16) model transition states to explain solvent-dependent stereoselectivity (e.g., ethanol vs. DMF) .
Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives?
Q. How can hydrogen-bonding networks in crystal structures inform formulation strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
